Gut-Restricted vs. Systemic P-gp Inhibition
Encequidar's defining feature is its minimal systemic absorption, which localizes P-gp inhibition to the intestinal epithelium, a stark contrast to systemically absorbed inhibitors like elacridar. This was quantified in a direct comparative study [1].
| Evidence Dimension | Fold-change in AUC of intravenously administered paclitaxel (a marker of systemic P-gp inhibition) |
|---|---|
| Target Compound Data | 0.93-fold increase |
| Comparator Or Baseline | Elacridar: 2.55-fold increase (P < 0.05) |
| Quantified Difference | Encequidar caused no significant change, while elacridar more than doubled systemic exposure. |
| Conditions | Rats administered oral inhibitor (15 mg/kg) with IV paclitaxel |
Why This Matters
This confirms that encequidar uniquely inhibits gut P-gp without affecting systemic P-gp at the blood-brain barrier or in excretory organs, avoiding the toxicity liabilities of earlier inhibitors.
- [1] Chu J, et al. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions. Pharm Res. 2023;40(11):2567-2584. View Source
